molecular formula C5H6ClN3 B1270002 5-Chloropyridine-2,3-diamine CAS No. 25710-20-7

5-Chloropyridine-2,3-diamine

Numéro de catalogue B1270002
Numéro CAS: 25710-20-7
Poids moléculaire: 143.57 g/mol
Clé InChI: ZRCMCGQDIYNWDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloropyridine-2,3-diamine is a tri-substituted pyridine featuring ortho-amino groups and a chlorine atom . It has a molecular formula of C5H6ClN3 .


Synthesis Analysis

5-Chloropyridine-2,3-diamine may be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .


Molecular Structure Analysis

The two ortho-amino groups of the molecule twist out of the plane of the molecule to minimize intramolecular interaction between the amino hydrogen atoms . In the crystal, the amino groups and the pyridine N atom engage in intermolecular hydrogen bonding .


Chemical Reactions Analysis

5-Chloropyridine-2,3-diamine has proven useful as a reagent in complex syntheses, such as in the synthesis of aldose reductase inhibitors with antioxidant activity, the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst, the preparation of amino acid oxidase inhibitors, the preparation of β-glucuronidase inhibitors, the preparation of imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma, and the preparation of dihydroxyarene-substituted benzimidazoles, quinazolines and larger rings via cyclocondensation of diamines .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloropyridine-2,3-diamine is 143.574 Da .

Applications De Recherche Scientifique

Synthesis of Aldose Reductase Inhibitors

5-Chloropyridine-2,3-diamine: is utilized in the synthesis of aldose reductase inhibitors, which are compounds with potential therapeutic effects against complications of diabetes, such as diabetic neuropathy . These inhibitors also exhibit antioxidant activity, providing a dual benefit in managing oxidative stress-related damage in diabetic patients .

Regioselective Functionalization of Imidazopyridines

The compound serves as a reagent in the regioselective functionalization of imidazopyridines via alkenylation . This process is catalyzed by a Pd/Cu catalyst and is crucial for creating compounds with various biological activities, including those with potential anti-cancer properties .

Preparation of Amino Acid Oxidase Inhibitors

Researchers use 5-Chloropyridine-2,3-diamine in the preparation of amino acid oxidase inhibitors . These inhibitors can play a role in treating diseases like phenylketonuria, where the metabolism of certain amino acids is compromised .

Synthesis of β-Glucuronidase Inhibitors

This chemical is instrumental in synthesizing β-glucuronidase inhibitors . Such inhibitors have applications in cancer therapy as they can interfere with the metabolism of glucuronides, which are often linked to the progression of certain cancers .

Development of Anticancer Agents

5-Chloropyridine-2,3-diamine: is a precursor in the development of imidazopyridine derivatives active against MCF-7 breast adenocarcinoma cells . These derivatives are part of ongoing research to find more effective treatments for breast cancer .

Creation of Dihydroxyarene-Substituted Benzimidazoles

The compound is used in the cyclocondensation of diamines to prepare dihydroxyarene-substituted benzimidazoles, quinazolines, and larger rings . These structures are significant in medicinal chemistry for their potential pharmacological applications .

Safety And Hazards

The compound may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin or if inhaled .

Orientations Futures

While all of the sixteen isomers of 5-chloropyridine-2,3-diamine are commercially available, none of their crystal structures have been reported in the literature . This opens up potential future research directions in the structural analysis of these isomers.

Propriétés

IUPAC Name

5-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMCGQDIYNWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361485
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridine-2,3-diamine

CAS RN

25710-20-7
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of the nitropyridine 2 (22.0 g 126.8 mmol), Raney Ni (2.2 g) and MeOH (220 mL) was shaken under H2 (20-40 psi) for 3 h, then filtered. The filtrate was rota-evaporated and the residual solid was dried to give 17.57 g (96%) of 3 as a tan powder, mp 169°-171° C. (lit. 172°-173° C, (Israel, M. & Day, A. R., J. Org. Chem. 24:1455-1460 (1959))). 1H NMR (DMSO-d6), 4.991 (bs, 2H), 5.555 (bs, 2H), 6.675 (d, 1H, J=2), 7.196 (d, 1H, J=2).
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 42 was repeated, except that 12.5 g of 2-amino-5-chloro-3-nitropyridine (prepared as described in Preparation 61) 82.0 g of tin(II) chloride dihydrate, 1.35 g of sodium borohydride and 300 ml of a 9:1 by volume mixture of ethyl acetate and 2-methyl-2-propanol were used, to give the title compound as a crude product. This crude product was crystallized by trituration with a mixture of ethyl acetate and hexane, to give 8.14 g of the title compound, melting at 164°-165° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloropyridine-2,3-diamine
Reactant of Route 2
5-Chloropyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
5-Chloropyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
5-Chloropyridine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
5-Chloropyridine-2,3-diamine
Reactant of Route 6
5-Chloropyridine-2,3-diamine

Q & A

Q1: What is the structural significance of 5-chloropyridine-2,3-diamine in the formation of molybdenum complexes, and how does this relate to potential antibacterial activity?

A: 5-chloropyridine-2,3-diamine acts as a precursor to form a macrocyclic Schiff base ligand when reacted with di-2-furanylethanedione. [] This Schiff base can then coordinate with molybdenum to form complexes. Further reaction of these complexes with β-diketones leads to new molybdenum complexes with different structural characteristics. [] While the exact mechanism of antibacterial action is not fully elucidated in the provided research, the formation of the metal complexes is suggested to play a role. The "chelation theory" is proposed, implying that the metal complex itself, with its specific geometry and properties, might be responsible for the observed antibacterial effects. []

Q2: How is the structure of 5-chloropyridine-2,3-diamine characterized using spectroscopic techniques?

A: The crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine reveals key structural information. [] The ortho-amino groups are twisted out of the plane of the pyridine ring, minimizing steric hindrance. The molecule exhibits intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen, leading to the formation of spiral hydrogen-bonded columns with offset face-to-face π-stacking. [] These structural features likely influence the molecule's reactivity and ability to form complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.